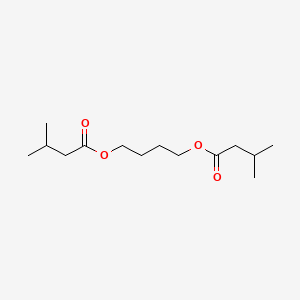
Butane-1,4-diyl bis(3-methylbutanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diyl bis(3-methylbutanoate) is an organic compound with the molecular formula C14H26O4. It is a diester derived from butane-1,4-diol and 3-methylbutanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(3-methylbutanoate) typically involves the esterification of butane-1,4-diol with 3-methylbutanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of butane-1,4-diyl bis(3-methylbutanoate) follows a similar esterification process but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
化学反应分析
Types of Reactions
Butane-1,4-diyl bis(3-methylbutanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield butane-1,4-diol and 3-methylbutanoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Butane-1,4-diol and 3-methylbutanoic acid.
Reduction: Butane-1,4-diol and 3-methylbutanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
Butane-1,4-diyl bis(3-methylbutanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Explored for its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
作用机制
The mechanism of action of butane-1,4-diyl bis(3-methylbutanoate) is primarily based on its ability to undergo hydrolysis and release butane-1,4-diol and 3-methylbutanoic acid. These products can then participate in various biochemical pathways. The ester bonds in the compound are susceptible to enzymatic hydrolysis, which facilitates its breakdown in biological systems .
相似化合物的比较
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar ester structure but with furan-2-carboxylic acid instead of 3-methylbutanoic acid.
Butane-1,4-diyl bis(benzoate): Contains benzoic acid esters instead of 3-methylbutanoic acid esters.
Uniqueness
Butane-1,4-diyl bis(3-methylbutanoate) is unique due to its specific ester groups derived from 3-methylbutanoic acid, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo specific reactions makes it valuable in various applications .
属性
CAS 编号 |
1572-76-5 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
4-(3-methylbutanoyloxy)butyl 3-methylbutanoate |
InChI |
InChI=1S/C14H26O4/c1-11(2)9-13(15)17-7-5-6-8-18-14(16)10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
NQPMSMAZLWYHRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OCCCCOC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
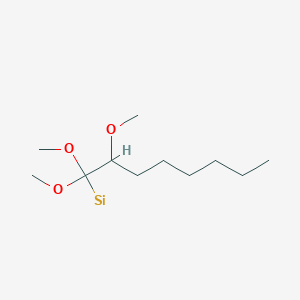
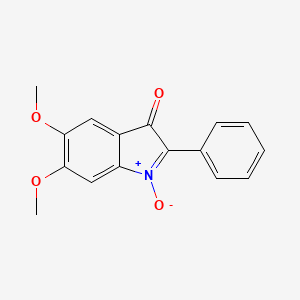
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
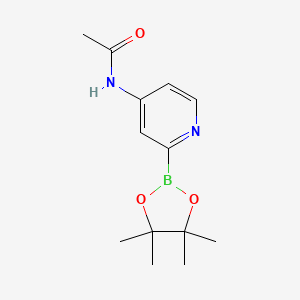
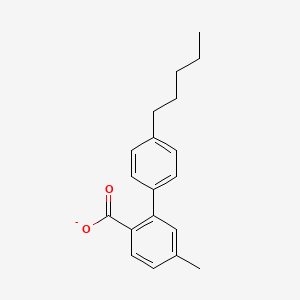
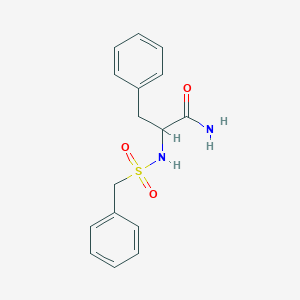
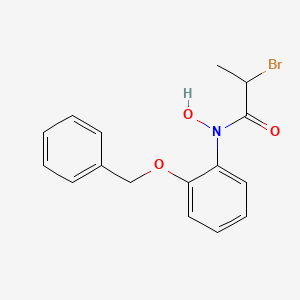
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
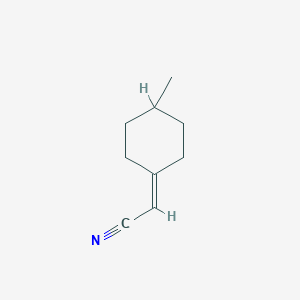
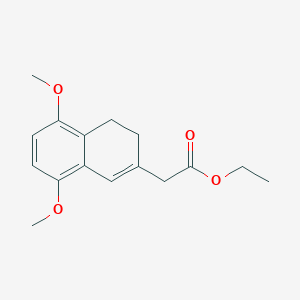
![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)

